Topoisomerase IIα Catalytic Inhibition vs. Etoposide
Substituted 4,5′-bithiazoles act as catalytic inhibitors of human DNA topoisomerase IIα via competitive binding to the ATP-binding site, a mechanism fundamentally distinct from topo II poisons such as etoposide. Selected 4,5′-bithiazole derivatives showed inhibition of human topo IIα comparable to that of etoposide [1] and displayed cytotoxicity against HepG2 and MCF-7 cell lines comparable to etoposide [1]. Critically, unlike etoposide, these 4,5′-bithiazole derivatives induced no detectable DNA double-strand breaks (DSBs) in HepG2 cells and arrested the cell cycle predominantly in the G1 phase rather than the G2/M phase characteristic of topo II poisons [1]. This mechanism-based differentiation is specific to the 4,5′-bithiazole scaffold, which was selected based on structural comparison of human and bacterial ATPase domains to better fit the human topo IIα ATP-binding pocket [1]. In vivo, 4,5′-bithiazoles reduced tumor growth in mouse models and enhanced therapeutic outcomes when combined with topo II poisons, exhibiting a favorable safety profile both as monotherapy and in combination [2].
| Evidence Dimension | Mechanism of topoisomerase IIα inhibition and DNA damage induction |
|---|---|
| Target Compound Data | ATP-competitive catalytic inhibition; no induction of DNA double-strand breaks (DSBs); G1 phase cell cycle arrest |
| Comparator Or Baseline | Etoposide (topo II poison): stabilization of cleavage complex; induces DNA double-strand breaks; G2/M phase arrest |
| Quantified Difference | Qualitative mechanistic divergence: DSBs absent in 4,5′-bithiazole-treated HepG2 cells vs DSBs present in etoposide-treated cells; cytotoxicity levels comparable |
| Conditions | Human topo IIα enzyme assay; HepG2 and MCF-7 cancer cell lines; mouse xenograft tumor models |
Why This Matters
This mechanistic differentiation enables combination chemotherapy with reduced cardiotoxicity and secondary tumor risk, providing a procurement rationale for 4,5′-bithiazole-based scaffolds in developing next-generation topo II-targeting agents where safer therapeutic profiles are required.
- [1] Bergant Loboda, K.; Janežič, M.; Štampar, M.; Žegura, B.; Filipič, M.; Perdih, A. Substituted 4,5′-Bithiazoles as Catalytic Inhibitors of Human DNA Topoisomerase IIα. Journal of Chemical Information and Modeling 2020, 60 (7), 3662–3678. View Source
- [2] National Institute of Chemistry (Slovenia). Substituted Bithiazoles for Safer Combinational Chemotherapy Treatments. Technology Licensing Opportunity, 2023. View Source
